molecular formula C12H16N4O B8417534 5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole

5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole

Cat. No. B8417534
M. Wt: 232.28 g/mol
InChI Key: NFYSKIQFJRLNGZ-UHFFFAOYSA-N
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Patent
US07405231B2

Procedure details

A mixture of 1.80 g (9.56 mmol) 1-hex-5-ynyl-4-methoxy-benzene, 1.86 g (28.6 mmol) sodium azide, 1.53 g (28.6 mmol) ammonium chloride and 80 ml DMF was kept at 125° C. for 7 d with an extra addition of 1.80 g sodium azide and 1.53 g ammonium chloride every day. After cooling to r.t. the dark reaction mixture was distributed between water and ethyl acetate. The organic phase was dried over sodium sulphate and the solvent distilled off. The residue was separated by HPLC on a RP18-endcapped column (methanol/water) (a reversed phase column PUROSPHER® STAR RP-18 endcapped from Merk KGaA, Darmstadt, Germany, which is used with methanol/water as eluent) to yield 450 mg 5-(4-(4-Methoxy-phenyl)-butyl)-2H-tetrazole and 500 mg 4-(4-(4-Methoxy-phenyl)-butyl)-1H-[1,2,3]triazole.
Name
1-hex-5-ynyl-4-methoxy-benzene
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[N-:15]=[N+:16]=[N-:17].[Na+].[Cl-].[NH4+].C[N:22](C=O)C>C(OCC)(=O)C.O>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][C:5]2[N:15]=[N:16][NH:17][N:22]=2)=[CH:8][CH:9]=1.[CH3:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][C:5]2[N:15]=[N:16][NH:17][CH:6]=2)=[CH:12][CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-hex-5-ynyl-4-methoxy-benzene
Quantity
1.8 g
Type
reactant
Smiles
C(CCCC#C)C1=CC=C(C=C1)OC
Name
Quantity
1.86 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.53 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.53 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dark reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off
CUSTOM
Type
CUSTOM
Details
The residue was separated by HPLC on a RP18-endcapped column (methanol/water) (a reversed phase column PUROSPHER® STAR RP-18

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCC=1N=NNN1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCC=1N=NNC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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